4-Amino-1-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-1-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and fluorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloquinoline core.
Introduction of Amino and Fluorophenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline derivatives and fluorobenzene under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Amino-1-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-amino-3-fluorophenyl)morpholin-3-one
- 4-[[(4-氟苯基)亚胺]甲基]-苯酚
Uniqueness
Compared to similar compounds, 4-Amino-1-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one stands out due to its unique combination of amino and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21FN4O |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-amino-1-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C24H21FN4O/c1-13-3-8-18(9-14(13)2)29-24-19(12-27-29)23(26)22-20(28-24)10-16(11-21(22)30)15-4-6-17(25)7-5-15/h3-9,12,16H,10-11H2,1-2H3,(H2,26,28) |
InChI Key |
LZAAMWOKHXBJNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC4=C(C(=O)CC(C4)C5=CC=C(C=C5)F)C(=C3C=N2)N)C |
Origin of Product |
United States |
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